molecular formula C24H24N4O4S B11966699 benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

Cat. No.: B11966699
M. Wt: 464.5 g/mol
InChI Key: JPIQWCVHYRZEMW-UHFFFAOYSA-N
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Description

Benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate is a complex organic compound with a molecular formula of C24H24N4O4S This compound is notable for its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate typically involves multiple steps. One common method includes the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.

    Substitution Reactions: The purine ring is then subjected to substitution reactions to introduce the 3-methyl, 2,6-dioxo, and 7-(3-phenylpropyl) groups.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the substituted purine with benzyl thioacetate under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions, such as in the presence of a catalyst or under reflux.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate has several scientific research applications:

    Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions, particularly those involving purine metabolism.

    Industry: It may be used in the production of specialized chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate involves its interaction with specific molecular targets. The compound’s purine ring system allows it to interact with enzymes and receptors involved in purine metabolism. This interaction can modulate the activity of these enzymes, leading to various biochemical effects. The thioester linkage may also play a role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl {[3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate
  • Benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

Uniqueness

Benzyl {[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetate is unique due to its specific substitution pattern on the purine ring and the presence of the thioester linkage. These structural features confer distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C24H24N4O4S

Molecular Weight

464.5 g/mol

IUPAC Name

benzyl 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetate

InChI

InChI=1S/C24H24N4O4S/c1-27-21-20(22(30)26-23(27)31)28(14-8-13-17-9-4-2-5-10-17)24(25-21)33-16-19(29)32-15-18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3,(H,26,30,31)

InChI Key

JPIQWCVHYRZEMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OCC3=CC=CC=C3)CCCC4=CC=CC=C4

Origin of Product

United States

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